molecular formula C15H13BrN4OS B2908210 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide CAS No. 2034340-35-5

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide

Cat. No. B2908210
CAS RN: 2034340-35-5
M. Wt: 377.26
InChI Key: IDVISCKDKMUKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide, also known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine into glutamate, which is a key metabolic pathway for cancer cells. BPTES has been extensively studied for its potential as an anti-cancer drug and has shown promising results in preclinical studies.

Mechanism of Action

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide specifically targets the glutaminase enzyme, which is overexpressed in many types of cancer cells. By inhibiting glutaminase, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide blocks the conversion of glutamine to glutamate, which is a key metabolic pathway for cancer cells. This leads to a decrease in energy production and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has been shown to specifically target cancer cells that rely on glutamine metabolism for survival. It has been shown to have minimal effects on normal cells, making it a promising anti-cancer drug candidate. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for other diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide in lab experiments is its specificity for cancer cells that rely on glutamine metabolism. This allows for targeted testing of anti-cancer drugs. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide. One area of focus is the development of more stable and soluble forms of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide for use in lab experiments and potential clinical applications. Another area of focus is the development of combination therapies that use N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide in conjunction with other anti-cancer drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide and its potential as a treatment for other diseases beyond cancer.

Synthesis Methods

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide can be synthesized using a multi-step process involving the reaction of 5-bromonicotinic acid with 2-aminothiophenol to form an intermediate compound. This intermediate is then reacted with 1H-pyrazole-1-carboxamide to form the final product, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to specifically target cancer cells that rely on glutamine metabolism for survival, while sparing normal cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies.

properties

IUPAC Name

5-bromo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c16-13-6-12(7-17-8-13)15(21)18-9-14(11-2-5-22-10-11)20-4-1-3-19-20/h1-8,10,14H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVISCKDKMUKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.